7-methyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

Fragment-based drug discovery Kinase inhibitor design Physicochemical property optimization

Researchers often struggle with scaffold inconsistency, where minor alkylation differences like N7-methylation can invert kinase selectivity, compromising SAR reproducibility. This compound solves that by providing a fixed, methylation-locked pyrrolo[2,3-d]pyrimidine baseline. - Fixed N7-methylation: Prevents the VEGFR-2/PDGFR-β selectivity switch observed with N7-H analogs, ensuring reproducible target engagement. - Fragment-compliant profile: MW 216.28, cLogP ~1.9, 0 HBD, and 1 rotatable bond enable direct progression from fragment hit to lead optimization. - Reliable supply: High-purity stock is available for immediate global shipping, supporting uninterrupted scaffold-hopping and co-crystallography workflows.

Molecular Formula C12H16N4
Molecular Weight 216.28 g/mol
Cat. No. B11890826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
Molecular FormulaC12H16N4
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCN1C=CC2=C1N=CN=C2N3CCCCC3
InChIInChI=1S/C12H16N4/c1-15-8-5-10-11(15)13-9-14-12(10)16-6-3-2-4-7-16/h5,8-9H,2-4,6-7H2,1H3
InChIKeyMMFXVPSAXMICJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine: Core Scaffold Identity


7-Methyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is a bicyclic heteroaromatic small molecule (C12H16N4; MW 216.28 g mol⁻¹; PubChem CID 419094) belonging to the pyrrolo[2,3-d]pyrimidine class, a privileged scaffold in kinase drug discovery [1]. The compound features a piperidine substituent at C4 and a methyl group at N7, producing a compact, fragment-like architecture (cLogP ~1.9; 0 H‑bond donors; 3 H‑bond acceptors) [2]. Its structural simplicity defines a baseline for scaffold‑hopping and fragment‑elaboration campaigns, distinguishing it from larger, more elaborated kinase inhibitors such as tofacitinib (CP‑690,550) or AZD5363.

Why In-Class Analogs Cannot Substitute for This Compound


Within the pyrrolo[2,3-d]pyrimidine chemotype, even minor structural modifications—such as N7‑methylation versus a free N7‑H or replacement of the C4 piperidine with other amines—profoundly alter kinase selectivity and cellular potency [1]. Published SAR demonstrates that N7‑methylation alone can switch a compound from a VEGFR‑2 inhibitor to a PDGFR‑β‑selective agent, while dimethylation at 4‑N and N7 yields EGFR‑selective cytotoxicity exceeding that of erlotinib [1]. Consequently, sourcing decisions that treat this compound as interchangeable with non‑methylated or differently substituted analogs risk selecting a molecule with an entirely different target profile, undermining SAR reproducibility.

Quantitative Differentiation vs. Closest Analogs


N7-Methylation Eliminates Hydrogen-Bond Donor Capacity

The N7‑methyl substituent in 7‑methyl‑4‑(piperidin‑1‑yl)‑7H‑pyrrolo[2,3-d]pyrimidine removes the sole hydrogen‑bond donor present in the N7‑H parent scaffold, reducing the hydrogen‑bond donor count from 1 to 0 [1]. This modification is known to alter kinase selectivity: Gangjee et al. (2010) showed that N7‑methylation of 2‑amino‑4‑anilino‑6‑benzyl‑7H‑pyrrolo[2,3-d]pyrimidines abrogated VEGFR‑2 inhibition (IC₅₀ shift from sub‑micromolar to inactive) while enhancing PDGFR‑β‑mediated cytotoxicity beyond sunitinib [2].

Fragment-based drug discovery Kinase inhibitor design Physicochemical property optimization

Fragment-Sized Probe by Molecular Weight and Lipophilicity

With a molecular weight of 216.28 g mol⁻¹ and cLogP of 1.9, 7‑methyl‑4‑(piperidin‑1‑yl)‑7H‑pyrrolo[2,3-d]pyrimidine conforms to the ‘rule of three’ for fragment‑based screening (MW < 300; cLogP ≤ 3), unlike elaborated clinical‑stage analogs such as tofacitinib (MW ~312; cLogP ~1.8) or AZD5363 (MW ~429) [1][2]. Its lower molecular complexity facilitates unambiguous crystallographic binding‑mode determination and provides a clean starting point for structure‑guided fragment growth [3].

Fragment-based screening Lead optimization Ligand efficiency metrics

C4 Piperidine vs. Piperazine or Morpholine Basicity

The C4 piperidine substituent provides a single basic nitrogen (calculated pKa ~9–10) without additional heteroatoms, distinguishing it from piperazine‑ (dual amine) or morpholine‑ (neutral ether oxygen) containing analogs. Fragment‑elaboration studies on the pyrrolo[2,3-d]pyrimidine scaffold revealed that 4‑aminopiperidine and 4‑aminomethylpiperidine adopt divergent binding modes in PKB/Akt despite their structural similarity, demonstrating that subtle changes at the C4 position have profound crystallographic consequences [1]. The simple piperidine in this compound avoids the conformational complexity and altered hydrogen‑bonding networks introduced by piperazine or morpholine, offering a more predictable hinge‑binding pharmacophore.

Kinase hinge-binding scaffold Basicity modulation Crystallographic binding mode divergence

Prioritized Application Scenarios


Fragment-Based Lead Generation for Kinase Targets

The compound’s fragment‑compliant physicochemical profile (MW 216, cLogP 1.9, 0 HBD) [1] and the established precedent of elaborating 4‑aminopiperidine‑pyrrolo[2,3-d]pyrimidines into selective PKB/Akt inhibitors [2] make it an ideal core scaffold for fragment‑screening libraries. Its N7‑methyl group pre‑empts the need for subsequent alkylation and avoids the kinase‑selectivity switching observed with N7‑H analogs [3], enabling direct progression from fragment hit to lead optimization without re‑engineering the hinge‑binding region.

Scaffold-Hopping Reference Standard in SAR Campaigns

Given that N7‑methylation alone can invert kinase selectivity between VEGFR‑2 and PDGFR‑β [3], this compound serves as a structurally defined reference point for scaffold‑hopping studies. Its fixed C4‑piperidine and N7‑methyl substitution provide a consistent baseline against which to measure the impact of introducing elaborated side chains, ensuring that observed potency changes are attributable to the new substituents rather than to unintended scaffold alterations.

Crystallographic Probe for Hinge-Binding Mode Analysis

The compound’s low molecular weight and limited conformational flexibility (1 rotatable bond) facilitate high‑resolution co‑crystallography with kinase domains [1]. The single basic piperidine nitrogen provides an unambiguous electron‑density feature for determining the protonation state and hydrogen‑bonding geometry in the ATP‑binding pocket, offering advantages over multi‑amine or morpholine analogs that can exhibit disordered binding modes [2].

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